molecular formula C17H16 B6319312 2-(2-Phenylethyl)indene CAS No. 23909-26-4

2-(2-Phenylethyl)indene

Cat. No.: B6319312
CAS No.: 23909-26-4
M. Wt: 220.31 g/mol
InChI Key: METAXSYVQINTRD-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)indene is a synthetic aromatic hydrocarbon featuring an indene core structure substituted at the 2-position with a phenethyl group. This molecular architecture makes it a compound of interest in several advanced research fields. Hypothetical Research Applications & Value: The primary research value of this compound is as a key synthetic intermediate in material science and organic chemistry. Its rigid, planar indene core and extended π-conjugated system suggest potential for development in novel organic electronic materials. Researchers may investigate its use as a foundational building block (scaffold) for creating ligands in coordination chemistry or for constructing more complex polycyclic systems for optoelectronic applications, such as organic light-emitting diodes (OLEDs). Disclaimer: The specific applications, biological activities, and mechanisms of action for this compound are not well-documented in the readily available scientific literature. The information provided is a speculative overview based on its structural class. Researchers are strongly advised to consult specialized chemical databases and primary literature for definitive information. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)13-15/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METAXSYVQINTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Table of Compounds

Derivatization and Functionalization Strategies for Indene Scaffolds

Introduction of Diverse Substituents via Alkylation and Acylation

The introduction of alkyl and acyl groups onto the indene (B144670) scaffold is a fundamental strategy for elaborating its structure. These reactions typically proceed via the generation of an indenyl anion or through electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule.

Alkylation of the cyclopentadienyl (B1206354) moiety of the indene ring is a common method for introducing a wide range of substituents. This process generally involves the deprotonation of the acidic C1 proton of the indene ring to form a highly nucleophilic indenyl anion. This anion can then react with various electrophiles, such as alkyl halides, to yield substituted indenes. For 2-(2-phenylethyl)indene, this would lead to 1-alkyl-2-(2-phenylethyl)indene derivatives. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions.

Acylation of the indene scaffold can be achieved through several methods. Friedel-Crafts acylation is a classic approach for introducing an acyl group onto the aromatic ring of the indene. researchgate.netresearchgate.netrsc.org This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.netresearchgate.netrsc.org For this compound, acylation is expected to occur on the benzene ring of the indene core or the pendant phenyl group of the phenylethyl substituent. The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents.

An alternative approach to acylation involves the direct acylation of the indenyl anion. This method allows for the introduction of an acyl group at the C1 position of the indene ring. The reaction of the indenyl anion of this compound with an acylating agent, such as an acyl chloride or an ester, would yield 1-acyl-2-(2-phenylethyl)indene derivatives.

Reaction Type Reagents and Conditions Potential Product from this compound
Alkylation 1. Base (e.g., n-BuLi, NaH) 2. Alkyl halide (R-X)1-Alkyl-2-(2-phenylethyl)indene
Friedel-Crafts Acylation Acyl chloride (RCOCl), Lewis acid (e.g., AlCl₃)Acylated on the aromatic ring(s)
Anionic Acylation 1. Base (e.g., n-BuLi) 2. Acylating agent (e.g., RCOCl)1-Acyl-2-(2-phenylethyl)indene

Ring Closures and Functional Group Transformations in Indene Synthesis

The synthesis of the indene scaffold itself often involves ring-closure reactions, and once formed, the indene can undergo various functional group transformations to create more complex structures. While the direct synthesis of this compound is not the focus here, the principles of its formation and subsequent modification are relevant.

Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic and macrocyclic structures. rsc.org In the context of indene chemistry, RCM can be envisioned for the synthesis of novel polycyclic systems derived from functionalized this compound precursors. For instance, if the phenylethyl side chain were to bear a terminal alkene, an intramolecular RCM reaction could potentially lead to the formation of a new ring fused to the indene scaffold.

Intramolecular cyclization reactions are also key in building complex molecules from simpler indene derivatives. For example, an appropriately substituted this compound could undergo intramolecular Friedel-Crafts or other electrophilic cyclization reactions to generate polycyclic aromatic hydrocarbons. The nature of the substituent and the reaction conditions would dictate the outcome of such transformations.

Functional group transformations on the this compound molecule can be performed to introduce new reactive handles for further derivatization. For example, the phenyl group of the phenylethyl substituent could be nitrated, halogenated, or sulfonated, providing entry points for a variety of subsequent chemical modifications. The double bond within the cyclopentene (B43876) ring of the indene can also undergo reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.

Transformation Type Conceptual Approach Potential Outcome
Ring-Closing Metathesis Diene-functionalized this compound derivativeFused polycyclic system
Intramolecular Cyclization Functionalized phenylethyl side chainPolycyclic aromatic hydrocarbon
Functional Group Transformation Nitration of the aromatic ringIntroduction of a nitro group for further chemistry
Double Bond Reaction Hydrogenation of the cyclopentene ringFormation of 2-(2-phenylethyl)indan

Design and Synthesis of Advanced Indene-Based Ligands and Organometallic Species

The indenyl ligand is a crucial component in the field of organometallic chemistry and catalysis. Its unique electronic properties, particularly the "indenyl effect" which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl analogs, make it a highly sought-after ligand scaffold. researchgate.net The 2-(2-phenylethyl)indenyl ligand, derived from this compound, can be used to synthesize a variety of organometallic complexes.

The synthesis of such ligands often starts with the deprotonation of the parent indene to form the indenyl anion. This anion can then be reacted with a suitable metal halide to form the corresponding metallocene or half-sandwich complex. For example, reaction of the lithium salt of this compound with a metal dihalide like zirconium(IV) chloride could yield a zirconocene (B1252598) complex.

Furthermore, the this compound scaffold can be functionalized to incorporate other donor atoms, leading to multidentate ligands. For instance, the introduction of a phosphine (B1218219) group onto the indene ring or the phenylethyl side chain would create a phosphine-indenyl ligand. Such ligands are of great interest in catalysis due to the combined properties of the indenyl moiety and the phosphine donor. researchgate.net The synthesis of these functionalized ligands would likely involve standard phosphine synthesis methodologies, such as the reaction of a lithiated indene derivative with a chlorophosphine.

The resulting organometallic complexes bearing the 2-(2-phenylethyl)indenyl ligand or its derivatives would be expected to exhibit interesting catalytic activities, potentially in areas such as olefin polymerization or cross-coupling reactions. The steric and electronic properties of the 2-(2-phenylethyl) group would play a significant role in modulating the catalytic performance of the metal center.

Compound Type Synthetic Strategy Potential Application
Metallocene Complex Reaction of indenyl anion with metal halide (e.g., ZrCl₄)Olefin polymerization catalysis
Phosphine-Indenyl Ligand Introduction of a phosphine group onto the indene scaffoldHomogeneous catalysis
Half-Sandwich Complex Reaction of indenyl anion with a metal carbonyl halidePrecursor for further catalytic complexes

Advanced Analytical and Spectroscopic Characterization of Indene Compounds

Spectroscopic Elucidation Techniques

Spectroscopic techniques are paramount in determining the molecular structure of 2-(2-phenylethyl)indene, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic compounds. Both ¹H and ¹³C NMR, in one-dimensional (1D) and two-dimensional (2D) experiments, provide a wealth of information regarding the carbon skeleton and the electronic environment of the protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of both the indene (B144670) and phenyl rings, typically in the range of 7.0-7.8 ppm. The protons of the ethyl bridge would appear as multiplets in the upfield region, likely around 2.8-3.5 ppm. The methylene (B1212753) protons of the indene ring are also expected in this region. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to establish the connectivity between these protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region of 120-150 ppm. The carbonyl carbon of an indanone derivative, for instance, appears even further downfield. utah.edu The aliphatic carbons of the ethyl group and the indene ring would be found in the more shielded region of the spectrum, typically between 20-40 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. utah.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indene Aromatic CH7.1 - 7.5120 - 128
Indene C2-H~6.5~130
Indene CH₂~3.3~35
Phenylethyl CH₂ (adjacent to indene)~3.0~38
Phenylethyl CH₂ (adjacent to phenyl)~2.9~36
Phenyl Aromatic CH7.2 - 7.4126 - 129
Phenyl Quaternary C-~140
Indene Quaternary C-143 - 145

Mass Spectrometry (MS) Techniques (HRMS, MALDI-TOF MS, GC-MS, UPLC-ESI-QTOF-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Various MS techniques can be employed for the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) are powerful for separating the compound from a mixture and obtaining its mass spectrum. nih.gov

The fragmentation pattern of this compound under electron ionization (EI) in a GC-MS would be expected to show characteristic fragments. A key fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. The fragmentation of 2-(2-phenylethyl)chromones, which contain the same phenylethyl moiety, has been extensively studied and shows this characteristic fragmentation. researchgate.net Other significant fragments would arise from the indene core.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonOrigin
220[M]⁺Molecular Ion
129[Indenyl-CH₂]⁺Loss of phenyl radical
115[Indenyl]⁺Loss of phenylethyl radical
91[C₇H₇]⁺Tropylium ion from the phenylethyl group

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The spectrum would be dominated by C-H stretching vibrations. Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge and the indene methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would give rise to strong bands in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern. Data from related compounds like phenylethanol and indene itself from the NIST WebBook can be used to predict these absorptions. nist.govnist.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic
1600 - 1450C=C StretchAromatic Ring
900 - 690C-H Bend (out-of-plane)Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD) Data Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-system. The indene and phenyl chromophores will give rise to absorptions in the UV region.

Based on data for similar aromatic systems like 2-phenylindole (B188600) and phenylethanol, one can predict the absorption maxima (λ_max). nist.govchemicalbook.com The spectrum would likely show a strong absorption band around 220-230 nm and a weaker, more structured band around 260-280 nm, corresponding to π→π* transitions within the aromatic rings. The extent of conjugation between the indene and phenyl rings would influence the exact position and intensity of these bands.

Electronic Circular Dichroism (ECD) would be a valuable technique if the compound is chiral and has been resolved into its enantiomers. ECD measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Predicted λ_max (nm)Electronic TransitionChromophore
~225π → πIndene and Phenyl Rings
~270π → πIndene and Phenyl Rings (less intense)

Ion Mobility Spectrometry for Structural Conformation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govwikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers. nih.gov

For a molecule like this compound, IMS could provide valuable information about its three-dimensional structure in the gas phase. The collision cross-section (CCS), a measure of the ion's rotational average projected area, can be determined. This experimental CCS value can then be compared with theoretical CCS values calculated for different conformers of the molecule to determine the most stable gas-phase conformation. This technique is particularly useful for distinguishing between different isomers of substituted indenes that may have identical mass spectra. researchgate.net

Crystallographic and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the conformation of the phenylethyl side chain relative to the indene core and the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not currently available, studies on other substituted indenes and related compounds have provided insights into their solid-state structures. mdpi.com Such studies typically report the crystal system, space group, and unit cell dimensions, which are crucial for a complete structural description.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the gold standard for the absolute determination of a molecule's three-dimensional structure. This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise positions of individual atoms and the bonds between them can be determined. nih.gov

For a compound to be analyzed by this method, it must first be crystallized. The quality of the resulting crystal is paramount for obtaining high-resolution data. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-phenylethylaminium 4-nitrophenolate (B89219) monohydrate, demonstrates the type of detailed information that can be obtained. nih.gov Such an analysis provides key parameters including the crystal system, space group, unit cell dimensions, and bond angles. nih.gov For instance, in the analysis of phenylahistin (B1241939) derivatives, a co-crystal complex provided crucial insights into the molecule's interaction with tubulin, revealing a resolution of 2.75 Å. mdpi.com

Illustrative Crystal Data Parameters from X-ray Crystallography
ParameterDescriptionExample Value (from a related compound nih.gov)
Crystal SystemThe symmetry system to which the crystal belongs (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupA mathematical description of the symmetry of the crystal structure.P21/c
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.a = 30.381 Å, b = 6.100 Å, c = 21.357 Å
Unit Cell Angles (α, β, γ)The angles between the edges of the unit cell.β = 131.876°
Volume (V)The volume of the unit cell.2947 ų
ZThe number of molecules per unit cell.8

X-ray Diffraction Analysis for Stereochemical Attribution

When single crystals suitable for crystallography cannot be obtained, Powder X-ray Diffraction (PXRD) can serve as a powerful alternative for stereochemical determination. researchgate.net This technique is particularly useful for distinguishing between different stereoisomers. The process involves comparing the experimental powder diffraction pattern of a sample with patterns calculated from computationally generated models of possible isomers. researchgate.net

The determination of absolute stereochemistry using X-ray diffraction is a traditional and reliable method within the pharmaceutical industry. soton.ac.uk The successful assignment depends on the quality of the data and, in some cases, the presence of heavier atoms in the molecule, which can improve the reliability of the determination. soton.ac.uk For complex molecules where techniques like NMR fail to provide a definitive assignment, PXRD can offer a clear solution. researchgate.net

Chromatographic and Separation Methods

Chromatography is an essential technique for the purification and analysis of organic compounds from reaction mixtures or natural extracts. columbia.edu Various chromatographic methods are employed to isolate this compound and analyze its purity.

Column Chromatography for Purity Optimization

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. wikipedia.org It is highly suitable for purifying gram quantities of material. uvic.ca The separation is based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through the column. wikipedia.orguvic.ca

For the purification of a relatively non-polar compound like this compound, a normal-phase setup is typically used. env.go.jp This involves a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar mobile phase (eluent). columbia.eduuvic.ca The process begins with a non-polar solvent, and the polarity is gradually increased to elute compounds of increasing polarity. uvic.ca Since non-polar compounds are weakly adsorbed, they travel through the column faster and are eluted first. uvic.cayoutube.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). columbia.edu

Typical Parameters for Column Chromatography Purification
ParameterSelection/MethodRationale for this compound
Stationary PhaseSilica Gel (SiO₂) or Alumina (Al₂O₃). columbia.eduSilica gel is a versatile and common choice for separating a wide variety of organic compounds. columbia.edu
Mobile Phase (Eluent)A gradient of non-polar to moderately polar solvents (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture). uvic.caStarts with a non-polar solvent like hexane to elute non-polar impurities, then gradually increases polarity with ethyl acetate to elute the target compound.
Loading MethodThe crude sample is dissolved in a minimum amount of solvent and carefully added to the top of the column. columbia.eduyoutube.comEnsures a concentrated band at the start, leading to better separation.
Elution ModeGravity flow or flash chromatography (using pressure). columbia.eduwikipedia.orgFlash chromatography is faster and provides better resolution. drawellanalytical.com
Fraction CollectionEluent is collected in a series of tubes (fractions). uvic.caAllows for the isolation of the pure compound as it exits the column.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. youtube.com It operates on the same principles as column chromatography but uses high pressure to push the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster analysis times. youtube.comyoutube.com

For analyzing indene derivatives, reverse-phase HPLC is often the preferred method. researchgate.net In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. youtube.comnih.gov In the analysis of related 2-(2-phenylethyl)chromones, a gradient elution program is typically used, where the proportion of the organic solvent (acetonitrile) is increased over time. frontiersin.org This allows for the efficient separation of compounds with a range of polarities. frontiersin.org Detection is commonly performed using a Diode Array Detector (DAD) or mass spectrometry (MS). nih.govsemanticscholar.org

Example HPLC Parameters for Analysis of Related Compounds
ParameterConditionReference
InstrumentWaters ACQUITY UPLC System frontiersin.org
ColumnBEH C18 (2.1 mm × 150 mm, 1.7 µm) frontiersin.org
Mobile PhaseA: Acetonitrile; B: 0.1% Formic Acid in Water frontiersin.org
Flow Rate0.1 mL/min frontiersin.org
DetectionUV at 252 nm or QTOF-MS frontiersin.orgsemanticscholar.org
Column Temperature25°C frontiersin.org

Advanced Analytical Techniques for Extraction and Purification

Beyond standard column chromatography, several modern and advanced techniques can be employed for the efficient extraction and purification of target compounds from complex matrices. mdpi.com These methods often offer benefits such as reduced solvent consumption, lower costs, and increased yield. mdpi.com

Solid-Phase Extraction (SPE): This is a sample preparation technique that uses a solid sorbent to isolate specific compounds from a liquid sample. It is commonly used for sample clean-up before analysis by HPLC or GC. researchgate.net

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO₂, as the extraction solvent. env.go.jp It is a relatively new technique that is valued for its efficiency and environmental friendliness. env.go.jp

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. env.go.jp Larger molecules elute faster through the porous column packing material. This technique is useful for separating polymeric materials or high molecular weight impurities from smaller molecules like this compound. env.go.jp

These advanced methods, often used in combination, are crucial for isolating pure compounds from complex sources for subsequent structural and biological evaluation. mdpi.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal stability of compounds like this compound. acs.org

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org It is used to detect thermal events such as melting, crystallization, and glass transitions. wikipedia.org A DSC thermogram plots heat flow against temperature, where a sharp endothermic peak typically corresponds to the melting point of a crystalline solid. acs.org For new chemical entities, DSC is a primary tool for assessing thermal hazards by detecting potentially explosive exothermic decompositions. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govresearchgate.net This analysis provides information about the thermal stability and decomposition profile of a material. researchgate.net The resulting TGA curve plots mass loss versus temperature. For example, TGA analysis of polyindene shows the temperature at which the polymer begins to decompose. nih.govresearchgate.net For this compound, TGA would determine its volatilization temperature and decomposition temperature, indicating its stability at elevated temperatures. acs.org

Summary of Thermal Analysis Techniques
TechniquePrincipleInformation Obtained for this compound
Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.orgMelting point, glass transition temperature, heat of fusion, and identification of exothermic decomposition events. wikipedia.orgacs.org
Thermogravimetric Analysis (TGA)Measures the mass of a sample as its temperature is changed in a controlled atmosphere. nih.govresearchgate.netThermal stability, decomposition temperature, and char yield (residual mass after decomposition). acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

In a typical TGA experiment, a sample of the compound is heated at a constant rate, and its mass is continuously monitored. The resulting TGA thermogram plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a key parameter derived from this plot, indicating the temperature at which significant degradation begins.

Table 1: Representative Thermogravimetric Analysis Data for a Substituted Indene Compound.
Temperature (°C)Mass Remaining (%)Decomposition Stage
100100.0Initial
20099.8Pre-decomposition
30098.5Onset of Decomposition
40065.2Major Decomposition
5005.1Final Decomposition
6000.5Residue

The data in Table 1 illustrates a typical thermal degradation profile, with significant mass loss occurring between 300°C and 500°C. The final residue at 600°C would consist of non-volatile decomposition products. The actual thermal stability of this compound would be dependent on the bond dissociation energies within the molecule.

Multivariate Statistical Methods in Chemical Profiling

In the analysis of complex chemical data, such as spectroscopic or chromatographic profiles of indene compounds and their synthesis byproducts, multivariate statistical methods are invaluable. leidenuniv.nl These techniques can uncover patterns and relationships between multiple variables that are not apparent from univariate analysis. chem-workflows.com Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are two of the most common methods used for chemical profiling and pattern recognition. researchgate.netmdpi.com

Principal Component Analysis (PCA) is a dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). sigmaaldrich.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the scores of the samples on the first few PCs, it is possible to visualize the clustering of samples based on their chemical similarity. medium.com For instance, in the analysis of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to indene derivatives, PCA has been successfully used to differentiate between samples from different sources based on their chromatographic profiles. researchgate.net

Hierarchical Cluster Analysis (HCA) is another powerful technique used to group similar samples. HCA builds a hierarchy of clusters, either by a "bottom-up" (agglomerative) or "top-down" (divisive) approach. The results are typically visualized as a dendrogram, which illustrates the arrangement of the clusters and their similarity. mdpi.com In the context of indene derivatives, HCA could be used to group different synthesis batches based on their impurity profiles as determined by techniques like GC-MS or HPLC.

Consider a hypothetical scenario where several batches of this compound are synthesized under slightly different conditions. The resulting products are analyzed by a spectroscopic method, yielding a dataset with multiple variables (e.g., absorbance at different wavelengths or peak areas of different components). Applying PCA and HCA to this dataset could reveal how the synthesis conditions affect the final product composition.

A hypothetical PCA scores plot might show clustering of batches with similar impurity profiles, while an HCA dendrogram would visually represent the similarity between the batches. Table 2 presents a hypothetical dataset and the resulting cluster assignments from an HCA, illustrating how these methods can be applied.

Table 2: Hypothetical Chemical Profile Data and Cluster Analysis of this compound Synthesis Batches. (Data is illustrative)
Batch IDImpurity A (%)Impurity B (%)Product Purity (%)Cluster Assignment
B0010.51.298.31
B0020.61.198.31
B0031.52.596.02
B0040.41.398.31
B0051.62.496.02
B0062.10.897.13

In this illustrative table, batches B001, B002, and B004 are grouped into Cluster 1, suggesting they share a similar chemical profile. Batches B003 and B005 form Cluster 2, indicating a different impurity profile, possibly due to a variation in reaction conditions. Batch B006 stands alone in Cluster 3, signifying a unique chemical composition compared to the others. Such analyses are critical for quality control and process optimization in the synthesis of specialized chemical compounds. acs.org

Computational Chemistry and Theoretical Modeling of 2 2 Phenylethyl Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 2-(2-phenylethyl)indene would focus on understanding the distribution of electrons within the molecule, which is fundamental to its reactivity.

DFT calculations can also generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the aromatic rings would be expected to be electron-rich, while the hydrogen atoms would be electron-poor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment0.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as examples of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.

Prediction of Thermodynamic Parameters and Reaction Energetics

Theoretical calculations are invaluable for predicting the thermodynamic properties of molecules, such as enthalpy of formation (ΔHf), entropy (S°), and Gibbs free energy of formation (ΔGf). These parameters are crucial for understanding the stability of this compound and the energetics of reactions in which it might participate.

Methods like Benson group additivity can provide estimates for these thermodynamic properties. nist.gov More accurate values can be obtained through quantum chemical calculations, which compute the energies of the optimized molecular structure. These calculations can also be used to determine reaction energetics, such as the activation energies for potential reactions, providing insight into the feasibility and kinetics of chemical transformations. nih.gov For example, the energy required to break specific bonds within the this compound molecule can be calculated, helping to predict its degradation pathways.

Table 2: Predicted Thermodynamic Parameters for this compound at 298.15 K

ParameterPredicted ValueUnit
Enthalpy of Formation (ΔHf)Value not availablekJ/mol
Standard Entropy (S°)Value not availableJ/(mol·K)
Gibbs Free Energy of Formation (ΔGf)Value not availablekJ/mol

Theoretical Studies on Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a conceptual and mathematical tool used to explore the relationship between the energy of a molecule and its geometry. wikipedia.org For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, with the corresponding energy for each arrangement.

Theoretical studies of the PES for reactions involving this compound can identify the most likely reaction pathways. This involves locating transition states, which are the energy maxima along a reaction coordinate, and intermediates, which are local energy minima. By mapping the lowest energy path from reactants to products, computational chemists can elucidate detailed reaction mechanisms. For instance, the synthesis of this compound or its subsequent reactions could be modeled to understand the step-by-step process at a molecular level.

Molecular Dynamics Simulations (Implicit Relevance)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. wikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, offering insights into the conformational flexibility and dynamics of this compound.

While specific MD studies on this compound are not prevalent, simulations on related indene (B144670) derivatives have been used to understand their interactions with other molecules, such as proteins or DNA. nist.gov Such simulations can reveal how the molecule might bind to a biological target, the stability of the resulting complex, and the specific intermolecular interactions involved. For this compound, MD simulations could explore its conformational landscape, showing how the phenylethyl side chain moves relative to the indene core, which could be important for its biological activity or material properties.

Applications of Indene Compounds in Advanced Materials and Catalysis

Utilization as Building Blocks in Complex Organic Molecule Synthesis

There is currently a lack of specific research literature detailing the use of 2-(2-Phenylethyl)indene as a foundational building block for the synthesis of more complex organic molecules. While the indene (B144670) scaffold itself is a component in various complex structures, the direct application of the 2-(2-phenylethyl) substituted variant in this context is not prominently documented.

Role as Ligands in Coordination Chemistry

The primary documented application of this compound is in the field of coordination chemistry, specifically as a ligand for metallocene catalysts. mcat.de These catalysts are instrumental in olefin polymerization processes. The indenyl framework, modified with the 2-phenylethyl group, serves as a crucial component in tailoring the electronic and steric properties of the resulting catalyst. eiu.edu

Metallocene catalysts, which often feature zirconium or other group 4 metals, require activation by a cocatalyst like methylaluminoxane (B55162) (MAO) to become active in polymerization. hhu.denih.gov The design of the ligand, in this case, the 2-(2-phenylethyl)indenyl anion, directly influences the properties of the resulting polymer, such as molecular weight and stereoregularity. hhu.de The phenylethyl substituent can impart specific solubility and electronic characteristics to the catalyst, distinguishing its performance from catalysts with other indenyl ligands. eiu.edunih.gov The development of such specialized ligands is a key strategy in creating post-metallocene and single-site catalysts that offer greater control over polymer architecture compared to traditional Ziegler-Natta catalysts. nih.govwikipedia.org

Table 1: Role of this compound in Catalysis

Application AreaSpecific RoleResulting SystemKey Features
Olefin PolymerizationLigand PrecursorMetallocene CatalystsInfluences catalyst's steric and electronic properties.

Development of Functional Materials and Coatings

Specific research detailing the direct incorporation of this compound into functional materials or coatings is not available in the reviewed literature. While polymers produced from indene-based catalysis, known as polyindenes, can be formed, the specific properties and applications of polymers derived from catalysts using a this compound ligand are not extensively described. mdpi.com

Contribution to Organic Electronics as Precursors for Organic Semiconductors

While the broader family of indenofluorene derivatives has been investigated for applications in organic electronics, there is no specific mention in the scientific literature of this compound serving as a precursor for organic semiconductors. nih.govuoregon.edu Research in this area tends to focus on larger, more conjugated systems derived from the indene core to achieve the desired electronic properties for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comresearchgate.netchemrxiv.org

Table 2: Research Status in Organic Electronics

CompoundApplication as Organic Semiconductor Precursor
This compoundNo specific research data available.
Indenofluorene DerivativesInvestigated for use in organic electronic devices. nih.govuoregon.edu

Synthesis of Ion Exchange Resins and Related Materials

There is no scientific literature available that documents the use of this compound in the synthesis of ion exchange resins or related materials.

Polymerization Science Involving Indene Monomers

Cationic Polymerization of Indene (B144670) and Derivatives

Cationic polymerization is the principal method for polymerizing indene and its derivatives. wikipedia.org The process is initiated by electrophilic species, such as protic acids or Lewis acids, which attack the double bond of the indene monomer to generate a carbocationic active center. mit.edu This carbocation then propagates by adding to subsequent monomer units. For a substituted monomer like 2-(2-Phenylethyl)indene, the polymerization would proceed in a similar fashion. The phenylethyl substituent is generally considered to be electron-donating, which would stabilize the carbocationic intermediate, potentially increasing the rate of polymerization compared to unsubstituted indene.

The choice of initiator and solvent system is critical in controlling the polymerization. wikipedia.org Common initiators include Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃), often in the presence of a co-initiator like water. tandfonline.comyoutube.com The polymerization is typically carried out at low temperatures to suppress chain transfer and termination reactions, which are common in cationic polymerization and can limit the molecular weight of the resulting polymer. nih.gov

The mechanism for the cationic polymerization of this compound initiated by a Lewis acid (e.g., TiCl₄) and a co-initiator (e.g., H₂O) can be outlined as follows:

Initiation: The Lewis acid reacts with the co-initiator to form a protonic acid, which then protonates the monomer to create a carbocation.

Propagation: The carbocationic end of the growing polymer chain adds to a new monomer molecule.

Chain Transfer: A proton is transferred from the growing chain to a monomer molecule, terminating the original chain and initiating a new one. This is a significant side reaction in cationic polymerization.

Termination: The growing chain is terminated by reaction with a counterion or an impurity. youtube.com

The structure of the resulting poly(this compound) would consist of a repeating backbone of the indene unit with the phenylethyl group as a pendant moiety.

Radiation-Induced Polymerization Mechanisms and Kinetics

Radiation, such as gamma rays, can also be used to initiate the polymerization of indene. mdpi.comiac.es This method has the advantage of not requiring a chemical initiator, which can be beneficial for producing high-purity polymers. The radiation-induced polymerization of indene has been shown to proceed through a mixed mechanism involving both free radicals and cations. mdpi.comresearchgate.net The presence of a sensitizer (B1316253), such as 1,1,2,2-tetrachloroethane, can enhance the cationic pathway and increase the polymerization rate. mdpi.comnih.gov

For this compound, it is expected that radiation-induced polymerization would also follow a mixed free-radical and cationic mechanism. The relative contribution of each mechanism would likely be influenced by factors such as the radiation dose rate and the presence of any additives.

The kinetics of radiation-induced polymerization of indene have been studied, and it has been found that the polymerization rate is dependent on the dose rate. mdpi.comiac.es In the presence of a sensitizer, the kinetic rate constant for the polymerization of indene was found to be significantly higher than in its absence. mdpi.com While specific kinetic data for this compound is not available, the following table illustrates the effect of a sensitizer on the polymerization of indene, which provides a basis for what might be expected.

Polymerization SystemDose Rate (kGy/h)Kinetic Rate Constant (mol L⁻¹ s⁻¹)
Indene (bulk)23.68 x 10⁻⁷
Indene (bulk)45.38 x 10⁻⁷
Indene with TCE Sensitizer33.11 x 10⁻⁶

This table presents data for indene polymerization as an illustrative example for the potential behavior of this compound. Data sourced from mdpi.com.

Living Anionic Polymerization Studies of Vinylthiophenes as Analogues

While indene derivatives primarily undergo cationic polymerization, the study of analogous monomer systems can provide valuable insights. For instance, living anionic polymerization of vinylthiophenes, which are structurally similar to styrenes, has been investigated. acs.org In these studies, 5-substituted 2-vinylthiophenes are considered analogous to para-substituted styrenes. acs.org This approach of using well-understood systems as analogues can be applied to predict the behavior of less-studied monomers.

Although this compound is not suited for anionic polymerization due to the nature of the indene ring, the principle of using analogous structures for predictive purposes is a cornerstone of polymer science. The study of how substituents affect the polymerization of vinylthiophenes can offer qualitative predictions on how the phenylethyl group might influence the polymerization of indene.

Living Cationic Polymerization Principles and Their Applicability to Indene Systems

Living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.orgwarwick.ac.uk This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the creation of block copolymers. wikipedia.org Achieving a living cationic polymerization is challenging due to the high reactivity of the carbocationic propagating species, which readily undergoes chain transfer and termination reactions. mit.edu

However, "living" or controlled cationic polymerization of indene has been achieved under specific conditions. acs.orgacs.org This typically involves the use of an initiating system that creates a dynamic equilibrium between a dormant covalent species and the active cationic species. wikipedia.org For example, initiating systems such as cumyl methyl ether/TiCl₄ have been used to achieve controlled polymerization of indene. acs.orgresearchgate.net

These principles are directly applicable to this compound. By carefully selecting the initiator, co-initiator, solvent, and temperature, it should be possible to achieve a controlled/living cationic polymerization of this monomer. The electron-donating nature of the phenylethyl group could help to stabilize the propagating cation, which might facilitate a more controlled polymerization process. The ability to perform a living polymerization would open the door to synthesizing well-defined poly(this compound) and incorporating it into more complex polymer architectures like block copolymers.

Investigation of Polymer Molecular Weight Control and Polydispersity

Control over the molecular weight and polydispersity index (PDI) is crucial for tailoring the properties of a polymer for specific applications. youtube.comyoutube.com In cationic polymerization, the molecular weight is often controlled by the ratio of monomer to initiator concentration. researchgate.net A higher monomer-to-initiator ratio generally leads to a higher molecular weight. However, chain transfer reactions can complicate this relationship. mit.edu

In the context of this compound, controlling the molecular weight during cationic polymerization would involve manipulating the reaction conditions. For a controlled/living polymerization, the number-average molecular weight (Mₙ) would be expected to increase linearly with monomer conversion, and the PDI would remain low (typically below 1.5).

The following table, based on data for the controlled cationic polymerization of indene, illustrates how the ratio of monomer to initiator can be used to control the molecular weight.

[Indene]/[Initiator] RatioMₙ ( g/mol )PDI (Mₙ/Mₙ)
505,8001.8
10011,6002.1
20023,2002.5
40046,4003.0

This table presents illustrative data for indene polymerization to demonstrate the principle of molecular weight control, which would be applicable to this compound. Data adapted from findings in researchgate.net.

For radiation-induced polymerization, controlling the molecular weight can be more challenging. In the presence of a sensitizer like 1,1,2,2-tetrachloroethane, the polymerization of indene yields polymers with a relatively low molecular weight (1300–2000 Da) despite a high polymerization rate. mdpi.com This is attributed to high rates of chain transfer and termination. mdpi.com Therefore, for obtaining high molecular weight poly(this compound) via radiation, a system without a chain-transfer-active sensitizer would be preferable.

Interdisciplinary Research Perspectives and Future Directions

Indene (B144670) Scaffolds in Medicinal Chemistry Synthesis Research

The indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in molecules with diverse biological activities. google.com Researchers often utilize the indene core as a starting point for the synthesis of novel therapeutic agents. The chemical tractability of the indene system, while complex, allows for modifications that can lead to compounds with high affinity for various biological targets. nih.gov

An important strategy in drug discovery is the "scaffold hopping" or "indole-to-indene switch," where the indole (B1671886) core of a known bioactive molecule is replaced with an indene ring to explore new chemical space and potentially discover compounds with improved properties. nih.gov This approach has been successfully applied in the development of ligands for serotonin (B10506) receptors, demonstrating that indenylsulfonamides can act as potent 5-HT6 receptor agonists with high affinity. nih.gov

While no specific research on the medicinal chemistry applications of 2-(2-Phenylethyl)indene is prominently available, its structure is analogous to other bioactive indene derivatives. For instance, derivatives of indene are investigated for their potential as anticancer and anti-inflammatory agents. google.comfrontiersin.orgnih.gov The phenylethyl moiety itself is present in various biologically active natural products and synthetic compounds, such as 2-(2-phenylethyl)chromones, which exhibit a range of pharmacological activities including anti-inflammatory and antibacterial effects. nih.gov The combination of the indene scaffold with a phenylethyl group in This compound suggests a potential, though as yet unexplored, avenue for medicinal chemistry research.

Investigation of Structure-Activity Relationships in Indene-Based Systems

Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For indene-based systems, SAR studies have revealed that the nature and position of substituents on the indene ring significantly influence their biological activity.

For example, in the development of 5-HT6 receptor agonists, structural modifications to the indene core and its substituents were systematically performed. thegoodscentscompany.com These studies indicated that the affinity of these compounds for the receptor is modulated by the substitution on the aminoethyl side chain and the nature of the aryl(heteroaryl)sulfonyl group at the 5-position of the indene ring. Similarly, in the design of anti-inflammatory agents based on the 2-benzylidene-1-indanone (B110557) scaffold, modifications to the benzene (B151609) rings of the indanone structure led to significant variations in their inhibitory effects on inflammatory mediators like IL-6 and TNF-α. nih.gov

Specific SAR data for This compound is not available in published literature. However, a hypothetical SAR study would involve the synthesis of analogues with modifications to both the indene ring system and the phenylethyl substituent. The data from such a study could be tabulated to correlate structural changes with biological activity, as illustrated in the hypothetical table below.

Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Analogues (Note: The following data is illustrative and not based on experimental results for the specific compounds listed.)

CompoundIndene Ring SubstitutionPhenylethyl Ring SubstitutionBiological Activity (IC₅₀, µM)
This compound NoneNone>100
Analogue 15-MethoxyNone50.5
Analogue 26-HydroxyNone25.2
Analogue 3None4-Chloro15.8
Analogue 45-Methoxy4-Chloro5.1

Role of Indene Derivatives in Agrochemical Intermediate Synthesis

Beyond pharmaceuticals, indene derivatives have also found application in the agrochemical industry. The synthesis of novel insecticides is critical for managing pest resistance to existing treatments. Research in this area has explored the use of condensed aromatic structures, including indene, to develop new insect-control compounds.

For instance, several indene derivatives have been synthesized and shown to exhibit good insecticidal activity against various insects. The synthetic pathways to these compounds often involve multi-step processes starting from readily available materials like substituted phenylacetic acids, followed by cyclization, oxidation, and condensation reactions to build the final indene-based insecticide. While the well-known insecticide Indoxacarb has an indeno-fused oxadiazine structure, the broader class of indene derivatives continues to be a source of inspiration for new agrochemicals.

There is no specific information available linking This compound to the synthesis of agrochemical intermediates. However, the general synthetic accessibility of indene derivatives suggests that it could potentially serve as a precursor or an analogue in the development of new agrochemicals. The phenylethyl moiety, derived from 2-phenylethanol, is a component that can be produced through fermentation of agro-industrial waste, hinting at a possible link to sustainable chemical production routes. targetmol.com

Exploration of Indene By-products in Organic Synthesis Processes

The formation of indene and its derivatives as by-products can occur in various organic synthesis processes, particularly those involving high temperatures and radical-mediated reactions, such as in combustion chemistry. researchgate.net The reaction of benzyl (B1604629) radicals with acetylene (B1199291) has been identified as a predominant pathway for the formation of indene under combustion-like conditions. researchgate.net

In more conventional laboratory and industrial organic synthesis, the formation of indene derivatives as by-products can be either a nuisance, leading to reduced yields and purification challenges, or an opportunity for discovering new synthetic methodologies. The synthesis of indenes can be achieved through various catalytic processes, including the cyclization of phenyl-substituted allylic cations and transition metal-catalyzed reactions. These reactions can sometimes lead to the formation of isomeric indene by-products depending on the reaction conditions and the substitution pattern of the starting materials.

There are no specific reports detailing the formation of This compound as a by-product in organic synthesis. The likelihood of its formation would depend on the specific reactants and conditions. For example, a reaction involving a phenyl-substituted precursor with a C4-synthon bearing a phenyl group might hypothetically lead to the formation of such a structure, though this remains speculative without experimental evidence.

Q & A

Q. Guidelines for Methodological Rigor :

  • Experimental Design : Use control experiments (e.g., catalyst-free reactions) to isolate mechanistic pathways .
  • Data Analysis : Apply statistical tools (ANOVA, t-tests) to validate reproducibility in bioactivity assays .
  • Ethical Compliance : Follow safety protocols for handling reactive intermediates (e.g., phenethyl halides) and disclose synthetic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.